- Catalytic hydrogenation of pyrroles at atmospheric pressureJournal of Organic Chemistry, 1984, 49(22), 4203-9,
Cas no 92012-22-1 (tert-butyl 2-acetylpyrrolidine-1-carboxylate)
92012-22-1 structure
tert-butyl 2-acetylpyrrolidine-1-carboxylate
tert-butyl 2-acetylpyrrolidine-1-carboxylate Properties
Names and Identifiers
-
- tert-butyl 2-acetylpyrrolidine-1-carboxylate
- 1,1-Dimethylethyl 2-acetyl-1-pyrrolidinecarboxylate (ACI)
- 2-Acetyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 1-Boc-2-acetyl-pyrrolidine
- AKOS004910675
- tert-butyl2-acetylpyrrolidine-1-carboxylate
- AS-40255
- SB39930
- MFCD16308624
- SB39886
- MFCD11975894
- (R)-1-(1-Boc-2-pyrrolidinyl)ethanone
- DA-01030
- SCHEMBL5423413
- 2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
- SY097649
- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
- EN300-85377
- Z1258568622
- CS-0048434
- SB38243
- MFCD11975893
- 92012-22-1
- (S)-1-Boc-2-acetylpyrrolidine
- DB-079215
- SY111282
- +Expand
-
- MFCD16308624
- NNCPMJHKYIRKSA-UHFFFAOYSA-N
- 1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3
- O=C(N1C(C(C)=O)CCC1)OC(C)(C)C
Computed Properties
- 213.13649347g/mol
- 0
- 4
- 4
- 213.13649347g/mol
- 15
- 268
- 0
- 0
- 1
- 0
- 0
- 1
- 1.4
- 46.6Ų
tert-butyl 2-acetylpyrrolidine-1-carboxylate Price
tert-butyl 2-acetylpyrrolidine-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 16 h, rt
Reference
- New short and general synthesis of three key Maillard flavour compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazineFood Chemistry, 2015, 168, 327-331,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Diethyl ether ; 0 °C; 1.5 h, 0 °C
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Flavoring compositions for savory applications, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 0 °C; 12 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- Palladium-catalyzed asymmetric allylic alkylation of acyclic ketones for synthesis of 2,2-disubstituted pyrrolidine derivativesTetrahedron Letters, 2017, 58(14), 1399-1402,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
- New and Convenient Syntheses of the Important Roasty, Popcorn-like Smelling Food Aroma Compounds 2-Acetyl-1-pyrroline and 2-Acetyltetrahydropyridine from Their Corresponding Cyclic α-Amino AcidsJournal of Agricultural and Food Chemistry, 1998, 46(2), 616-619,
tert-butyl 2-acetylpyrrolidine-1-carboxylate Raw materials
- tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate
- tert-Butyl 2-Methoxy(methyl)carbamoylpyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 2-[(2-pyridinylthio)carbonyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
- 1H-Pyrrole-1-carboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
tert-butyl 2-acetylpyrrolidine-1-carboxylate Preparation Products
tert-butyl 2-acetylpyrrolidine-1-carboxylate Related Literature
-
Greg J. Sommer,Anup K. Singh,Anson V. Hatch Lab Chip, 2009,9, 2729-2737
-
Jérôme Laisney,Denis Morineau,Cristian Enachescu,Radu Tanasa,Eric Rivière,Régis Guillot,Marie-Laure Boillot J. Mater. Chem. C, 2020,8, 7067-7078
-
Amarin G. McDonnell,Naveen N. Jason,Leslie Y. Yeo,James R. Friend,Wenlong Cheng,Ranganathan Prabhakar Soft Matter, 2015,11, 8076-8082
-
Marc F. Tesch,Sebastian Neugebauer,Praveen V. Narangoda Energy Adv., 2023,2, 1823-1830
-
L. Faba,E. Díaz,S. Ordóñez Catal. Sci. Technol., 2015,5, 1473-1484
-
Marc-Georg Willinger,Julien Polleux,Markus Antonietti,Nicola Pinna CrystEngComm, 2015,17, 3927-3935
-
10. Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulatorZe-Dong He,Zhan-Wu Zhu,Yun-Pei Wu Phys. Chem. Chem. Phys., 2022,24, 20040-20049
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92012-22-1)tert-butyl 2-acetylpyrrolidine-1-carboxylate
99%/99%
5g/50g
244.0/1982.0